6-Bromo-4-fluoropyridin-3-ol
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Overview
Description
6-Bromo-4-fluoropyridin-3-ol: is a heterocyclic organic compound that features a pyridine ring substituted with bromine and fluorine atoms at the 6th and 4th positions, respectively, and a hydroxyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-fluoropyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 4-fluoropyridin-3-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-fluoropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and organolithium compounds are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the hydroxyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce carbonyl or alkyl derivatives .
Scientific Research Applications
Chemistry: 6-Bromo-4-fluoropyridin-3-ol is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its ability to interact with biological targets through hydrogen bonding and halogen interactions makes it a promising candidate for drug discovery .
Industry: In the materials science industry, this compound is used in the synthesis of advanced materials such as polymers and liquid crystals. Its unique electronic properties contribute to the development of materials with specific optical and electronic characteristics .
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoropyridin-3-ol is primarily based on its ability to interact with molecular targets through hydrogen bonding, halogen bonding, and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
Signaling Pathways: The compound can influence signaling pathways by interacting with key proteins involved in signal transduction.
Comparison with Similar Compounds
4-Fluoropyridin-3-ol: Similar structure but lacks the bromine atom, resulting in different chemical reactivity and biological activity.
6-Bromo-3-hydroxypyridine: Lacks the fluorine atom, which affects its electronic properties and reactivity.
4-Bromo-3-fluoropyridine: Lacks the hydroxyl group, leading to different chemical and biological properties.
Uniqueness: 6-Bromo-4-fluoropyridin-3-ol is unique due to the presence of both bromine and fluorine atoms along with a hydroxyl group on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-bromo-4-fluoropyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-5-1-3(7)4(9)2-8-5/h1-2,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYBZCGGPYNTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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